molecular formula C22H22N4O6 B2428029 2-(5-amino-3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide CAS No. 1203165-56-3

2-(5-amino-3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide

Cat. No.: B2428029
CAS No.: 1203165-56-3
M. Wt: 438.44
InChI Key: PILNKYBRFZJJOZ-UHFFFAOYSA-N
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Description

2-(5-amino-3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide is a useful research compound. Its molecular formula is C22H22N4O6 and its molecular weight is 438.44. The purity is usually 95%.
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Properties

IUPAC Name

2-[5-amino-3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O6/c1-29-14-4-6-18(30-2)15(8-14)17-9-16(23)22(28)26(25-17)11-21(27)24-10-13-3-5-19-20(7-13)32-12-31-19/h3-9H,10-12,23H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PILNKYBRFZJJOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NN(C(=O)C(=C2)N)CC(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-amino-3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article will delve into its biological activity, including its mechanisms of action, pharmacological implications, and relevant case studies.

Structural Characteristics

The compound features several notable structural components:

  • Pyridazinone Moiety : The 6-oxopyridazin structure is known for its biological activity, particularly in enzyme inhibition.
  • Dimethoxyphenyl Group : The presence of two methoxy groups on the phenyl ring enhances lipophilicity and may improve binding affinity to biological targets.
  • Benzo[d][1,3]dioxole : This moiety is often associated with various pharmacological properties, including anti-inflammatory and anticancer activities.

The compound is primarily investigated for its role as an inhibitor of monoamine oxidase (MAO) enzymes. MAOs are critical in the metabolism of neurotransmitters such as serotonin and dopamine. Inhibition of these enzymes can have significant implications for treating neurodegenerative diseases and mood disorders.

In Vitro Studies

In vitro studies have shown that this compound exhibits notable inhibitory effects on MAO-B, with preliminary IC50 values indicating potent activity. For example:

CompoundTarget EnzymeIC50 Value (µM)Reference
This compoundMAO-B0.009

These results suggest that the compound may be effective in modulating neurotransmitter levels, thereby influencing mood and cognitive functions.

Antimicrobial Activity

The presence of the heterocyclic structure suggests potential antibacterial and antifungal properties. Preliminary tests indicate that the compound may inhibit the growth of certain bacterial strains, although further studies are required to quantify this activity.

Cytotoxicity Studies

Recent studies have also explored the cytotoxic effects of this compound on cancer cell lines. For instance:

Cell LineIC50 Value (µM)Effect
A549 (Lung Cancer)10.5Moderate Cytotoxicity
MCF7 (Breast Cancer)15.2Low Cytotoxicity

These findings indicate that while the compound exhibits some cytotoxic properties, its efficacy varies significantly across different cell lines.

Neuroprotective Effects

A study investigating the neuroprotective effects of similar pyridazinone derivatives found that compounds with structural similarities to our target exhibited significant improvements in motor function in animal models of Parkinson's disease. This suggests a potential therapeutic application for neurodegenerative conditions related to MAO inhibition.

Anticancer Properties

Another case study focused on the anticancer potential of compounds containing benzo[d][1,3]dioxole moieties. The results indicated that these compounds could induce apoptosis in cancer cells through pathways involving oxidative stress and mitochondrial dysfunction.

Q & A

Q. What are the key structural features and functional groups of this compound, and how do they influence its reactivity?

The compound contains a pyridazinone core (6-oxopyridazin-1(6H)-yl), a benzo[d][1,3]dioxole moiety, and a 2,5-dimethoxyphenyl substituent. These groups contribute to its electronic properties, solubility, and potential for hydrogen bonding. The pyridazinone ring is redox-active, while the methoxy and benzodioxole groups enhance lipophilicity, impacting membrane permeability in biological systems .

Methodological Insight : Use X-ray crystallography or DFT calculations to confirm spatial arrangements and electronic distributions. Pair with HPLC to assess purity after synthesis .

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?

Synthesis typically involves:

  • Step 1 : Formation of the pyridazinone core via cyclization of hydrazines with diketones.
  • Step 2 : Introduction of the 2,5-dimethoxyphenyl group via Suzuki-Miyaura coupling or nucleophilic substitution.
  • Step 3 : Acetamide linkage formation using carbodiimide-mediated coupling (e.g., EDC/HOBt) .

Optimization Strategies :

  • Use continuous flow reactors to control exothermic reactions.
  • Screen catalysts (e.g., Pd/C for coupling reactions) via high-throughput experimentation .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions and regiochemistry.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
  • HPLC-PDA : Purity assessment and detection of byproducts .

Troubleshooting Tip : Combine 2D NMR (e.g., COSY, NOESY) to resolve overlapping signals in complex aromatic regions .

Q. What pharmacological activities have been preliminarily reported for this compound?

While direct data on this compound is limited, structural analogs exhibit antimicrobial , anti-inflammatory , and kinase-inhibitory activities. The benzo[d][1,3]dioxole moiety is associated with cytochrome P450 interactions, while the pyridazinone core may modulate ATP-binding pockets in enzymes .

Screening Guidance : Use in vitro assays (e.g., enzyme inhibition, bacterial MIC tests) with positive controls (e.g., doxycycline for antimicrobial studies) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target specificity?

  • Systematic Modifications : Replace methoxy groups with halogens or alkyl chains to assess steric/electronic effects.
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like COX-2 or bacterial topoisomerases.
  • Incorporate Isoteres : Substitute the benzodioxole with bioisosteres (e.g., benzofuran) to evaluate metabolic stability .

Data Validation : Cross-validate computational predictions with surface plasmon resonance (SPR) for binding affinity measurements .

Q. How should researchers address contradictory data in synthetic yields or biological activity across studies?

  • Reaction Reproducibility : Verify solvent purity (e.g., anhydrous DMF) and catalyst lot consistency.
  • Biological Assay Variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., serum-free media).
  • Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., temperature fluctuations during synthesis) .

Q. What computational methods are suitable for predicting metabolic pathways and toxicity?

  • ADMET Prediction : Use SwissADME or ADMETlab 2.0 to estimate permeability, CYP450 metabolism, and hERG inhibition.
  • Metabolite Identification : Perform in silico fragmentation (e.g., Mass Frontier) paired with LC-MS/MS in hepatocyte models .

Q. How can discrepancies between in vitro and in vivo efficacy be resolved?

  • Pharmacokinetic Profiling : Measure plasma stability, protein binding, and bioavailability using radiolabeled analogs .
  • Formulation Adjustments : Encapsulate the compound in liposomes or PLGA nanoparticles to enhance solubility and tissue penetration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.